Product packaging for 2-Chloro-4-methylpyrido[1,2-e]purine(Cat. No.:)

2-Chloro-4-methylpyrido[1,2-e]purine

Cat. No.: B14884156
M. Wt: 218.64 g/mol
InChI Key: SNCXQMKUCXZGMK-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) and Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Purine and its derivatives are cornerstone molecules in this field and are ubiquitous in nature. researchgate.net They form the basis of essential biomolecules such as adenine (B156593) and guanine (B1146940), the building blocks of nucleic acids, and are integral to various metabolic processes. researchgate.net

The purine moiety is often described as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. researchgate.netmdpi.com The fusion of additional rings to the purine core, creating tricyclic and polycyclic systems like pyrido[1,2-e]purines, is a strategy employed by chemists to explore new chemical space and develop compounds with novel properties. nih.gov These fused systems, including pyrido[1,2-e]purines, are of significant interest for their diverse biological activities. researchgate.netresearchgate.net

Significance of Pyrido[1,2-e]purine Scaffolds in Academic Inquiry

The significance of the pyrido[1,2-e]purine scaffold in academic and industrial research is underscored by the diverse pharmacological activities exhibited by its derivatives. These compounds are investigated for a range of therapeutic applications, demonstrating the versatility of this chemical framework.

Research findings have highlighted the potential of pyrido[1,2-e]purine derivatives in several areas:

Anticancer and Antitumor Activity: Fused pyrimidine (B1678525) scaffolds, including pyrido[1,2-e]purines, are important structural motifs in the design of agents with anticancer and antitumor properties. researchgate.netresearchgate.net

Enzyme Inhibition: A novel series of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues have been synthesized and studied as potential inhibitors of flavin-dependent thymidylate synthase (ThyX) in Mycobacterium tuberculosis, an attractive target for new antibacterial drugs. nih.gov

Antiviral Potential: In the search for treatments for viral diseases, a series of tricyclic and polycyclic pyrido[1,2-e]purine derivatives were designed and synthesized. In silico studies, including molecular docking and dynamics, suggested that certain derivatives could be effective inhibitors of the main protease of SARS-CoV-2. nih.gov

The synthesis of the pyrido[1,2-e]purine core is a key area of focus. One established method involves a two-step, one-pot reaction of 2,4-dichloro-5-amino-6-methylpyrimidine with pyridine (B92270). nih.gov Further diversification of the scaffold can be achieved by substituting atoms, such as the chlorine atom, with other functional groups like secondary amines to create a library of derivatives for biological screening. nih.govresearchgate.net

While detailed experimental data for 2-Chloro-4-methylpyrido[1,2-e]purine is not extensively reported, its existence is confirmed by its CAS number 2762674-63-3 and molecular formula C10H7ClN4. chiralen.com The study of this and similar molecules contributes to the broader understanding of how structural modifications to the pyrido[1,2-e]purine scaffold influence biological activity, guiding future drug discovery efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN4 B14884156 2-Chloro-4-methylpyrido[1,2-e]purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

2-chloro-4-methylpurino[9,8-a]pyridine

InChI

InChI=1S/C10H7ClN4/c1-6-8-9(14-10(11)12-6)15-5-3-2-4-7(15)13-8/h2-5H,1H3

InChI Key

SNCXQMKUCXZGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)N3C=CC=CC3=N2

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Methylpyrido 1,2 E Purine and Its Analogues

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the fundamental pyrido[1,2-e]purine structure. These methods are crucial for the initial creation of the core scaffold, which can then be subjected to further chemical modifications. Key strategies involve building upon either pyrimidine (B1678525) or pyridine (B92270) precursors.

One of the primary methods for constructing the pyrido[1,2-e]purine skeleton involves using substituted pyrimidines as the foundational building block. This approach leverages the inherent reactivity of the pyrimidine ring to facilitate the annulation of the additional rings required to form the target tricyclic structure.

A notable and efficient method for assembling the pyrido[1,2-e]purine framework is through a two-step, one-pot reaction. researchgate.netnih.gov This process utilizes 2,4-dichloro-5-amino-6-methylpyrimidine as a key starting material, which reacts with pyridine derivatives under reflux conditions. nih.gov This reaction sequence is designed to construct a series of tricyclic and polycyclic pyrido[1,2-e]purine derivatives. researchgate.netnih.gov The reaction proceeds through an initial nucleophilic attack followed by an intramolecular cyclization, leading to the formation of the fused ring system. The presence of the methyl group at the 6-position of the pyrimidine precursor ultimately becomes the 4-methyl group in the final 2-Chloro-4-methylpyrido[1,2-e]purine product.

An alternative and versatile strategy for the synthesis of the pyrido[1,2-e]purine scaffold begins with 2-aminopyridine (B139424) derivatives. nih.gov This "bottom-up" approach constructs the fused imidazole (B134444) and pyrimidine rings onto the initial pyridine structure.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures like pyrido[1,2-e]purines by combining three or more starting materials in a single synthetic operation. nih.govbohrium.com A key strategy involves an Ugi-Strecker type multicomponent reaction. researchgate.netnih.gov For instance, the reaction of a 2-aminopyridine with ethyl glyoxylate (B1226380) in the presence of trimethylsilyl (B98337) cyanide can generate an imidazo[1,2-a]pyridine (B132010) intermediate. nih.gov This intermediate is then subjected to a subsequent cyclization step to form the final pyrimidine ring, thus completing the pyrido[1,2-e]purine scaffold. nih.gov This successive double cyclization approach is a powerful tool for building the core structure from readily available 2-aminopyridine starting materials. nih.gov

Table 1: Summary of De Novo Synthetic Approaches

Section Starting Precursors Reaction Type Key Features
2.1.1.1 2,4-Dichloro-5-amino-6-methylpyrimidine, Pyridine Two-step, one-pot reaction Forms the tricyclic system under reflux conditions. nih.gov
2.1.2.1 2-Aminopyridine, Ethyl glyoxylate, Trimethylsilyl cyanide Multicomponent reaction (Ugi-Strecker) Builds the scaffold via an imidazo[1,2-a]pyridine intermediate. researchgate.netnih.gov

Approaches from 2-Aminopyridine Derivatives

Diversification Strategies for this compound Derivatives

Once the core this compound structure is synthesized, its chemical properties can be fine-tuned through various diversification reactions. These strategies are essential for developing structure-activity relationships and creating analogues with specific properties. The chlorine atom at the C2-position is a key handle for such modifications.

The chlorine atom at the C2-position of the pyrido[1,2-e]purine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups. A common and effective strategy involves the substitution of the C2-chloro group with various nucleophiles, particularly secondary amines. researchgate.netnih.gov

Table 2: Diversification via Nucleophilic Substitution at C2

Starting Material Reagent Type Product Type
This compound Secondary Amine (e.g., Morpholine (B109124), Piperidine) 2-(Amino)-4-methylpyrido[1,2-e]purine

N-Substitution and Derivatization on the Purine (B94841) Moiety

The purine moiety of the pyrido[1,2-e]purine scaffold offers several nitrogen atoms that can be subjected to substitution and derivatization to modulate the compound's physicochemical and biological properties. While direct N-substitution on the this compound core is specific, broader methodologies are applied to analogous purine systems, which are instructive for this scaffold.

One common approach involves the direct alkylation or arylation of nitrogen atoms on the purine ring system. For instance, in the synthesis of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues, the N³-position of the scaffold has been successfully modified through various N-substitution reactions, including arylations and benzylations. nih.gov This allows for the introduction of diverse substituents to probe their influence on biological activity. nih.gov

Another key strategy for derivatization involves the nucleophilic aromatic substitution (SNAr) of halogenated purine precursors. In systems like 2,6-dichloropurine (B15474) nucleosides, the chlorine atoms can be selectively displaced by various nucleophiles. openaccesspub.org For example, reaction with amines, such as diisopropylamine, leads to N⁶-alkylated purine analogues. openaccesspub.org This selectivity is crucial, as different halogen positions can exhibit different reactivities. The 2-chloro position on the purine ring is generally less reactive than the 6-chloro position, allowing for sequential and site-selective modifications. openaccesspub.org

In a related manner, the chlorine atom in 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine can be substituted by secondary amines, demonstrating a direct derivatization pathway on the pyrimidine portion of the purine analogue. researchgate.net This highlights how a chloro-substituent on the fused heterocyclic system serves as an excellent leaving group for introducing new functional groups.

The following table summarizes representative N-substitution and derivatization reactions on purine and its analogues.

Starting MaterialReagent(s)Position of SubstitutionProduct TypeReference
Pyrido[1,2-e]purine-2,4(1H,3H)-dioneVarious isocyanatesN³-Aryl/Benzyl derivatives nih.gov
2,6-Dichloropurine 2′-deoxyribosideDiisopropylamineN⁶N⁶-Isopropylamino-2-chloropurine derivative openaccesspub.org
2-Chloro-6-fluoropurine 2′-deoxyribosideDiisopropylamineN⁶N⁶-Isopropylamino-2-chloropurine derivative openaccesspub.org
4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purineSecondary aminesC⁴4-Amino-2-(trifluoromethyl)pyrido[1,2-e]purine researchgate.net

Cross-Coupling Reactions of Halogenated Purines

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify halogenated purines and their analogues. The chlorine atom of this compound makes it an ideal substrate for such transformations, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura cross-coupling reaction is a prominent method used for this purpose. In the synthesis of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues, halogenated precursors were used to introduce various aromatic groups. nih.gov These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like Cs₂CO₃. nih.gov By reacting a bromo-substituted pyrido[1,2-e]purine with different boronic acid derivatives, a library of compounds with new aromatic substituents at the C⁷ and C⁸ positions was generated. nih.gov This approach is fundamental for creating planar molecules that can engage in π-stacking interactions with biological targets. nih.gov

The following table details examples of Suzuki-Miyaura cross-coupling reactions performed on halogenated pyrido[1,2-e]purine analogues.

Halogenated PrecursorBoronic Acid DerivativeCatalyst / BaseReaction ConditionsProductYieldReference
7-Bromo-3-phenylpyrido[1,2-e]purine-2,4(1H,3H)-dioneVarious aryl boronic acidsPd(PPh₃)₄ / Cs₂CO₃DMF, 120 °C, 40 min (MW)7-Aryl-3-phenylpyrido[1,2-e]purine-2,4(1H,3H)-dione11-50% nih.gov

Beyond palladium catalysis, copper-catalyzed cross-coupling reactions have also proven effective for the arylation of purines. The CuBr-catalyzed C-N cross-coupling of purines with diaryliodonium salts provides an efficient route to 9-arylpurines in excellent yields and with short reaction times. rsc.org This method presents an alternative to using arylboronic acids. rsc.org Such copper-catalyzed Ullmann-type reactions are valuable for creating C-N bonds, which are prevalent in biologically active molecules. nih.gov These methodologies underscore the versatility of halogenated purine scaffolds as building blocks for complex molecule synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Methylpyrido 1,2 E Purine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.comnih.gov In compounds like 2-Chloro-4-methylpyrido[1,2-e]purine, the electron-withdrawing nature of the fused pyrimidine (B1678525) and imidazole (B134444) rings makes the system susceptible to attack by nucleophiles. The chlorine atom at the C2 position serves as an effective leaving group, facilitating these substitution reactions. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate. masterorganicchemistry.comresearchgate.net

Amination is a crucial SNAr reaction for modifying the purine (B94841) nucleus, allowing for the introduction of various amine-containing functional groups. researchgate.net The chlorine atom at the C2 position of the pyrido[1,2-e]purine core can be displaced by primary and secondary amines. researchgate.net

The regioselectivity of SNAr reactions on substituted pyrimidine rings is highly sensitive to the electronic properties of other substituents on the ring. wuxiapptec.com For dichloropyrimidines, substitution is often selective for the C4 position; however, the presence of electron-donating groups can shift the preference to the C2 position. wuxiapptec.com In the case of this compound, the fused ring system's electronics dictate the reactivity primarily at the C2 position where the halogen is located. Studies on the related 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated successful nucleophilic replacement at this position to yield 2-azido and 2-hydrazino derivatives. researchgate.net The choice of nucleophile and reaction conditions can be tailored to achieve high yields of the desired aminated products.

Table 1: Representative Amination Reactions on a 2-Chloropyrido[1,2-e]purine Scaffold.
NucleophileProductTypical ConditionsReference
Piperidine (B6355638)2-(Piperidin-1-yl)-4-methylpyrido[1,2-e]purineReflux in solvent (e.g., Ethanol) researchgate.net
Morpholine (B109124)2-(Morpholin-4-yl)-4-methylpyrido[1,2-e]purineReflux in solvent (e.g., Ethanol) researchgate.net
Hydrazine (N₂H₄)2-Hydrazino-4-methylpyrido[1,2-e]purineReflux in solvent (e.g., Ethanol) researchgate.net
Sodium Azide (NaN₃)2-Azido-4-methylpyrido[1,2-e]purineReflux in solvent (e.g., DMF) researchgate.net

Ring-Closing Reactions and Cyclization Pathways

Ring-closing or cyclization reactions are pivotal in synthesizing the fused heterocyclic core of pyrido[1,2-e]purines and for building further annulated systems upon this scaffold. researchgate.net For instance, a related pyridopyrimidinone derivative functionalized with a cyanoguanidine group can undergo intramolecular cyclization to yield a novel pyridopyrimidopyrimidine tricycle. researchgate.net Such reactions expand the structural diversity of the purine family, leading to complex polycyclic architectures.

In chemical reactions that can yield more than one product, the outcome can be governed by either kinetic or thermodynamic control. mdpi.com

Kinetic Control: This regime favors the product that is formed fastest. These reactions are typically irreversible and conducted at lower temperatures. The major product is derived from the transition state with the lowest activation energy. mdpi.com

Thermodynamic Control: This regime favors the most stable product. These reactions are reversible, often conducted at higher temperatures, allowing the system to reach equilibrium. The major product is the one with the lowest Gibbs free energy. mdpi.com

In the synthesis of complex heterocyclic systems, manipulating reaction conditions such as temperature, solvent, and reaction time can selectively favor one cyclization pathway over another. mdpi.com For example, a one-pot procedure for synthesizing a pyrazole (B372694) derivative (the kinetic product) from a ketoacetylene intermediate can be achieved by carefully controlling reaction parameters to avoid side reactions that would lead to a more stable furan (B31954) derivative (the thermodynamic product). mdpi.com These principles are directly applicable to the cyclization pathways involved in the synthesis of complex purine derivatives, where different annulation products could potentially be formed.

Table 2: Principles of Kinetic vs. Thermodynamic Control in Cyclization.
FactorKinetic ProductThermodynamic ProductReference
Driving ForceLowest activation energy (fastest reaction rate)Lowest Gibbs free energy (most stable product) mdpi.com
TemperatureLowHigh mdpi.com
Reaction TimeShortLong (to allow for equilibrium) mdpi.com
ReversibilityIrreversible or quasi-irreversible conditionsReversible conditions mdpi.com

Halogenation and Other Electrophilic/Nucleophilic Modifications

Beyond the displacement of the existing chlorine atom, the pyrido[1,2-e]purine scaffold can undergo further modifications, including the introduction of other halogens. researchgate.net For instance, research on the related pyrido[1,2-e]purine-2,4(1H,3H)-dione scaffold has shown that bromine can be introduced at the C7 and C8 positions. nih.gov

These newly halogenated derivatives are not merely final products but serve as versatile synthetic intermediates. nih.gov They are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.govnih.gov These methods allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide array of aryl, alkyl, and alkynyl groups to the purine core, thus generating extensive libraries of new compounds for biological screening. nih.govnih.gov The purine ring system possesses both electrophilic and nucleophilic characteristics, making it amenable to a wide range of chemical transformations. nih.gov

Table 3: Further Modifications of the Pyrido[1,2-e]purine Scaffold.
Reaction TypeReagentsPurposeReference
BrominationN-Bromosuccinimide (NBS)Introduces a bromine atom for further functionalization. nih.gov
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseForms a C-C bond, attaching an aryl group. nih.gov
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseForms a C-C bond, attaching an alkynyl group. nih.gov

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms is fundamental to controlling chemical transformations. The SNAr reactions discussed in section 3.1 are well-established to proceed via a stepwise addition-elimination pathway. masterorganicchemistry.comresearchgate.net The first step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (C2 in this case). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing heterocyclic ring system. The second, typically faster, step is the elimination of the leaving group (chloride ion), which restores the aromaticity of the ring and yields the final substitution product. masterorganicchemistry.com

The characterization of reaction intermediates and final products is essential for confirming structures and elucidating mechanisms. Modern analytical techniques are routinely employed for this purpose. For example, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the connectivity of atoms, while infrared (IR) spectroscopy can identify specific functional groups, such as the sharp absorbance peak of a CN function. researchgate.net In cases of structural ambiguity, X-ray crystallography provides definitive confirmation of the molecular structure. researchgate.net Quantum-chemical calculations can also be employed to investigate reaction pathways and the relative stability of intermediates and products. mdpi.com

Spectroscopic Characterization Techniques and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the carbon-hydrogen framework of a molecule. For a compound like 2-Chloro-4-methylpyrido[1,2-e]purine, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Similarly, ¹³C NMR would reveal the number of non-equivalent carbon atoms and their chemical shifts would indicate their functional groups (e.g., aromatic, aliphatic, attached to electronegative atoms). However, no specific chemical shift values, coupling constants, or spectral data have been reported for this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Regiochemical Assignments

NOESY is a 2D NMR technique that is crucial for determining the spatial proximity of atoms within a molecule, which is particularly useful for confirming regiochemistry. For this compound, a NOESY experiment could definitively establish the relative positions of the chloro and methyl substituents on the purine (B94841) ring system. The absence of any published NOESY data means that such regiochemical assignments cannot be experimentally verified.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, one would expect to observe characteristic stretching and bending vibrations for the aromatic rings, the C-Cl bond, and the C-H bonds of the methyl group. Without experimental spectra, a detailed analysis of its vibrational modes is not possible.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. The combination of both FT-IR and FT-Raman data would provide a more complete picture of the vibrational properties of this compound. Unfortunately, no such data is currently available.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition. The fragmentation pattern observed in a mass spectrum would offer valuable clues about the connectivity of the atoms and the stability of different parts of the molecule. The lack of published mass spectrometry data for this compound means its molecular mass and fragmentation behavior have not been publicly characterized.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. For newly synthesized molecules such as this compound, this method is crucial for verifying the empirical and molecular formula. The technique quantitatively measures the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and halogens like chlorine (Cl).

The primary application of elemental analysis in the context of synthetic chemistry is to confirm the identity and assess the purity of a prepared compound. By comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's proposed molecular formula, researchers can validate whether the correct product has been successfully synthesized. A close correlation between the experimental and calculated values is a strong indicator of the compound's compositional accuracy and purity.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₀H₇ClN₄. These calculated values serve as the benchmark against which experimental results from a synthesized sample would be compared.

Below is a data table detailing the calculated elemental composition for this compound.

Table 1. Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Count Total Mass (amu) Percentage (%)
Carbon C 12.011 10 120.110 54.93
Hydrogen H 1.008 7 7.056 3.23
Chlorine Cl 35.453 1 35.453 16.21
Nitrogen N 14.007 4 56.028 25.62

| Total | | | | 218.647 | 100.00 |

Detailed research findings from the synthesis and characterization of novel compounds typically present a direct comparison of such theoretical data with the results obtained from instrumental analysis of the actual sample. Any significant deviation between the found and calculated values could suggest the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis stands as a cornerstone technique for the validation of synthetic products in chemical research.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide invaluable insights into the geometry, stability, and spectroscopic characteristics of 2-Chloro-4-methylpyrido[1,2-e]purine.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Predict vibrational spectra: DFT can compute the vibrational frequencies corresponding to the normal modes of vibration. This theoretical infrared (IR) and Raman spectra can be used to interpret experimental spectroscopic data and to characterize the molecule's vibrational behavior.

A typical DFT study would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. The results would provide a detailed picture of the electron density distribution and the energies of molecular orbitals.

Aromaticity Analysis (e.g., NICS, ACID, MCBO)

The pyrido[1,2-e]purine core contains fused ring systems, making aromaticity a key feature influencing its stability and reactivity. Aromaticity analysis methods would be used to quantify the degree of aromatic character in the different rings of this compound. These methods include:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.

Anisotropy of the Induced Current Density (ACID): This technique provides a visualization of the electron current density induced by an external magnetic field, offering a more detailed picture of electron delocalization pathways.

Multi-Center Bond Order (MCBO): This analysis provides a measure of the cyclic delocalization of electrons within a ring system.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Analysis and Energy Landscapes

To understand the reactivity of this compound in, for example, nucleophilic substitution reactions at the chloro-substituted position, computational chemists would perform a transition state analysis. This involves:

Locating transition state (TS) structures: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Calculating activation energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in the reaction kinetics.

Constructing potential energy surfaces (PES) or reaction profiles: These diagrams illustrate the energy changes as the reaction progresses from reactants to products, passing through any transition states and intermediates.

Such studies would reveal the step-by-step mechanism of a reaction and predict its feasibility under different conditions.

Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Surface Potential, Local Nucleophilicity Index)

Local reactivity descriptors are used to predict the most reactive sites within a molecule. For this compound, these descriptors would identify which atoms are most susceptible to electrophilic or nucleophilic attack.

Fukui Functions: Derived from conceptual DFT, Fukui functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in identifying sites for nucleophilic (f+) and electrophilic (f-) attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Local Nucleophilicity Index: This index helps in quantifying and comparing the nucleophilic character of different atoms within the molecule.

These analyses would provide a predictive framework for the chemical behavior of this compound in various chemical environments.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are often performed on single molecules in the gas phase, molecular modeling and dynamics simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in solution or interacting with a biological target).

Molecular dynamics (MD) simulations would involve simulating the movement of the atoms of this compound and its surrounding environment (e.g., solvent molecules) over time. Such simulations could be used to:

Study conformational flexibility: To understand how the molecule might change its shape in solution.

Analyze solvation effects: To investigate how the solvent influences the molecule's structure and properties.

Simulate interactions with biomolecules: If this compound were to be investigated as a potential drug candidate, MD simulations could model its binding to a target protein, providing insights into the binding mode and affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

There are no specific molecular dynamics simulation studies reported for this compound in the available scientific literature. Such simulations are powerful tools for analyzing the conformational landscape and stability of ligand-protein complexes. Studies on analogous heterocyclic systems, such as pyrido[3,4-d]pyrimidine (B3350098) inhibitors, have employed molecular dynamics to understand their binding stability and interaction mechanisms with their targets. This highlights a potential area for future research for the title compound.

Structure-Reactivity and Structure-Activity Relationship (SAR) Computational Analysis

While computational Structure-Activity Relationship (SAR) analyses for the specific compound this compound are not available, SAR studies have been conducted on related pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues. These investigations have explored how different substituents on the purine (B94841) scaffold influence biological activity, providing a basis for the rational design of new derivatives.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Models

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were found in the reviewed literature. QSAR studies are valuable for developing predictive models of biological activity. Research on other purine and pyridine-containing heterocyclic systems has successfully employed QSAR to correlate molecular descriptors with biological outcomes.

In Silico Prediction of Biological Activity Profiles (e.g., Physiochemical and Pharmacokinetic Predictions)

Specific in silico predictions of the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not documented in the available research. However, in silico ADME and toxicity predictions are standard computational methods used in drug discovery to assess the potential of new chemical entities. General methodologies for these predictions are well-established and could be applied to this compound in future studies.

Biological Activity and Mechanistic Pathways of Pyrido 1,2 E Purine Derivatives

Interaction with Biomolecular Targets

The biological effects of pyrido[1,2-e]purine derivatives are rooted in their ability to bind to and modulate the function of essential biomolecules such as enzymes and nucleic acids.

The planar, aromatic structure of the pyrido[1,2-e]purine core allows it to fit into the active sites of various enzymes, leading to inhibition of their catalytic activity.

Main Protease of SARS-CoV-2 : In the search for effective inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication, various pyrido[1,2-e]purine derivatives have been designed and evaluated through computational methods. nih.gov Molecular docking and molecular dynamics studies have assessed the inhibitory potential of these compounds. nih.gov The in silico results suggest that derivatives substituted with morpholine (B109124) or piperidine (B6355638) at the chlorine position are promising candidates for effective inhibition of the SARS-CoV-2 main protease. nih.gov

Flavin-Dependent Thymidylate Synthase : A specific series of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues have been synthesized and evaluated as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS) from Mycobacterium tuberculosis (MtbThyX). mdpi.com This enzyme is crucial for the de novo synthesis of dTMP and is absent in humans, making it an attractive antibacterial target. mdpi.com The inhibitory mechanism is believed to involve π-stacking interactions between the central purine (B94841) ring and the isoalloxazine ring of the FAD cofactor. mdpi.com Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the purine scaffold significantly impact inhibitory activity. For instance, compound 23a from one study demonstrated the highest inhibition at 84.3% at a concentration of 200 µM. mdpi.com

Table 1: Inhibition of M. tuberculosis ThyX by Pyrido[1,2-e]purine-2,4(1H,3H)-dione Derivatives

CompoundSubstituent at N3% Inhibition at 200 µM
9a 4-Fluorophenyl59.4%
9e 4-(Trifluoromethyl)phenyl41.7%
5 (Structure not specified)23.1%
6 (Structure not specified)33.2%
23a (Structure not specified)84.3%

Data sourced from a study on pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues targeting FDTS. mdpi.com

Topoisomerase II : DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov Type II topoisomerases, such as DNA gyrase, are validated targets for antibacterial and anticancer agents. nih.govnih.gov These inhibitors often function as "poisons," stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and cell death. embopress.org While many heterocyclic compounds are known to inhibit Topoisomerase II, specific studies detailing the direct inhibition of this enzyme by 2-Chloro-4-methylpyrido[1,2-e]purine were not identified in the reviewed literature. mdpi.com However, the structural similarity of the purine core to known inhibitors suggests this as a potential mechanism of action.

Cyclin-Dependent Kinases (CDKs) : CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.govnih.gov Purine analogues have been identified as a class of compounds capable of inhibiting CDKs. nih.gov For example, the purine derivative olomoucine (B1683950) is known to inhibit p34cdc2/cyclin B and p33cdk2/cyclin A kinases. Structurally related fused pyrimidines, such as pyrido[2,3-d]pyrimidines, have been developed as highly potent and selective inhibitors of CDK4 and CDK6. nih.govresearchgate.net This suggests that the pyrido[1,2-e]purine scaffold could similarly occupy the ATP-binding pocket of CDKs, disrupting their function and halting cell cycle progression.

Beyond enzyme inhibition, some pyrido[1,2-e]purine derivatives can directly interact with nucleic acids. The mechanism of this interaction is influenced by the physicochemical properties of the side chains attached to the purine core. Studies have shown that derivatives with amphiphilic properties, containing hydroxyl groups in their side chains, can intercalate between the base pairs of DNA. This intercalation, observed between cytosine and guanine (B1146940) bases, can interfere with DNA replication and transcription, contributing to the compound's biological activity.

Riboswitches are structured non-coding RNA domains within messenger RNA that bind to small molecule metabolites to regulate gene expression. The purine riboswitch, for instance, can discriminate between guanine and adenine (B156593) to control genes involved in purine metabolism. These RNA structures encapsulate the purine ligand within a three-way junction, stabilizing a specific conformation that either permits or blocks gene translation. The ability of the riboswitch to bind a variety of purine derivatives indicates that synthetic purine analogues like pyrido[1,2-e]purines could potentially act as ligands, thereby hijacking this regulatory system to artificially modulate bacterial gene expression.

Cellular and Molecular Pathways Modulation

By interacting with key biomolecular targets, pyrido[1,2-e]purine derivatives can modulate complex cellular processes, including cell division and signal transduction.

Purine and pyrimidine (B1678525) analogues are known to affect cell cycle regulation. nih.gov By inhibiting CDKs, pyrido[1,2-e]purine derivatives can theoretically induce cell cycle arrest. nih.gov For example, inhibition of CDK4/6 would prevent the phosphorylation of the retinoblastoma protein (pRb), blocking the transition from the G1 to the S phase of the cell cycle. Indeed, related pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to cause cell cycle arrest at the G1 phase. rsc.org Such interference with the cell's proliferative machinery is a hallmark of many anti-cancer agents.

Signal transduction pathways are fundamental to cellular function, and their dysregulation is often linked to disease. Purine derivatives can influence these pathways in multiple ways. Extracellular purines can activate purinoceptors, leading to downstream signaling events such as the activation of phospholipase C and modulation of intracellular calcium levels. nih.gov Furthermore, intracellular purine levels are sensed by major signaling networks like the mTORC1 pathway, which is a central regulator of cell growth and metabolism. nih.gov The inhibition of protein kinases, such as CDKs or other signaling kinases like PIM-1, by purine-like scaffolds represents a direct mechanism of signal transduction modulation. rsc.org By interfering with these signaling cascades, pyrido[1,2-e]purine derivatives can exert profound effects on cellular behavior.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a pyrido[1,2-e]purine derivative, relates to its biological activity. These studies guide the modification of chemical structures to enhance potency and selectivity.

The rational design of bioactive pyrido[1,2-e]purines involves a targeted approach to developing compounds with specific biological activities. This process often begins with a known scaffold which is then systematically modified to improve its interaction with a biological target.

For instance, the pyrido[1,2-e]purine framework has been utilized as a starting point for designing inhibitors for various enzymes and proteins. Researchers have synthesized series of these derivatives to target the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov The design strategy involved a two-step, one-pot reaction to create the core tricyclic structure, followed by the substitution of a chlorine atom with various secondary amines to explore the chemical space and identify potent inhibitors. nih.gov

In another example, novel pyrido[1,2-e]purin-4(3H)-one derivatives were designed as potential inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in erectile dysfunction. researchgate.net The design focused on introducing polar substituents at the 5'-position of the purine ring system to enhance inhibitory activity. researchgate.net

Furthermore, the pyrido[1,2-e]purine-2,4(1H,3H)-dione scaffold has been identified as a promising starting point for developing inhibitors against Flavin-dependent thymidylate synthase (FDTS) in Mycobacterium tuberculosis. mdpi.comnih.gov This enzyme is crucial for bacterial DNA synthesis, making it an attractive antibacterial target. nih.gov Initial screening of compound libraries identified lead compounds, which were then optimized through diversity-oriented synthesis, focusing on substitutions at the N1 and N3 positions to increase inhibitory activity. mdpi.comnih.gov

Through SAR studies, specific structural features of pyrido[1,2-e]purine derivatives have been identified as crucial for their biological potency. These features often dictate the compound's ability to bind effectively to its target.

In the development of inhibitors for the SARS-CoV-2 main protease, in silico molecular docking and dynamics simulations revealed that morpholine and piperidine-substituted pyrido[1,2-e]purine derivatives were the most promising candidates. nih.gov This suggests that the nature of the substituent replacing the chlorine atom at the 2-position plays a critical role in the inhibitory potential.

For the inhibition of Mycobacterium tuberculosis ThyX, modifications at various positions of the pyrido[1,2-e]purine-2,4(1H,3H)-dione scaffold were explored. nih.gov

N3 Position: Substitution at the N3 position with small electron-withdrawing groups like fluorine, chlorine, and bromine on an aryl ring resulted in significant inhibition (49–59%), with the fluorine derivative showing the best activity. nih.gov Conversely, increasing the hydrophobic and electron-withdrawing effects, or adding an electron-donating group like methoxy, decreased the activity. nih.gov

C7 and C8 Positions: Aromatic substitutions at the C7 and C8 positions also influenced inhibitory activity. A promising inhibition of 84.3% at 200 µM was observed for a compound with a specific substitution at the C8 position. nih.gov

These findings underscore the importance of the electronic and steric properties of substituents at specific positions on the pyrido[1,2-e]purine ring for achieving high biological potency. The planar structure of the scaffold and its ability to engage in π-stacking interactions are also considered important characteristics for potent inhibition. nih.gov

Below is a table summarizing the structure-activity relationships for pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives as M. tuberculosis ThyX inhibitors.

Position of SubstitutionType of SubstituentEffect on ThyX Inhibition
N3-aryl Small electron-withdrawing (F, Cl, Br)Increased activity (49-59%)
N3-aryl Large hydrophobic & electron-withdrawingDecreased activity
N3-aryl Electron-donating (e.g., -OCH3)Decreased activity
C7-aromatic Methyl groupModerate activity (45.7%)
C8-aromatic Specific electron-donating substituentHigh activity (84.3%)

Investigation of Biological Selectivity and Specificity

The investigation of biological selectivity and specificity is crucial in drug development to minimize off-target effects and enhance therapeutic efficacy. For pyrido[1,2-e]purine derivatives, this involves assessing their activity against a range of biological targets and understanding the mechanisms that confer target specificity.

Pyrido[1,2-e]purine derivatives have demonstrated a remarkable diversity in their biological activities, targeting different pathogens and enzymes in various biological systems. This highlights the scaffold's versatility and the potential to tailor derivatives for specific therapeutic applications.

For example, different series of pyrido[1,2-e]purine derivatives have been designed and synthesized to act as:

Antiviral agents: Targeting the main protease of SARS-CoV-2. nih.gov

Antibacterial agents: Inhibiting the Flavin-dependent thymidylate synthase (FDTS) of Mycobacterium tuberculosis. nih.govnih.gov

Enzyme inhibitors in humans: Targeting phosphodiesterase 5 (PDE5). researchgate.net

This demonstrates that modifications to the core pyrido[1,2-e]purine structure can dramatically alter its biological target, leading to differential effects across viral, bacterial, and human systems.

The mechanism by which a drug molecule selectively binds to its intended target is fundamental to its therapeutic action. For pyrido[1,2-e]purine derivatives, target specificity is achieved through a combination of factors, including unique enzyme structures in pathogens and specific molecular interactions.

A prime example of target specificity is the inhibition of Flavin-dependent thymidylate synthase (FDTS), encoded by the thyX gene, in pathogens like Mycobacterium tuberculosis. nih.govnih.gov FDTS is an attractive antibacterial target because it is present in many prokaryotic pathogens but is absent in humans, who utilize a different thymidylate synthase (TS) enzyme. nih.govnih.gov This fundamental difference between the bacterial and human enzymes allows for the development of selective inhibitors that target the pathogen's enzyme without affecting the host. The unique mechanism, structure, and gene sequence of FDTS provide a clear basis for the selective action of pyrido[1,2-e]purine-based inhibitors. nih.gov

In the context of human enzymes, selectivity can be achieved by exploiting subtle differences between enzyme subtypes. For related heterocyclic compounds like pyrido[2,1-f]purine-2,4-dione derivatives, high selectivity for the human adenosine (B11128) A3 receptor has been achieved. acs.org This specificity is driven by the precise fit of the ligand into the receptor's binding pocket, governed by the specific arrangement of substituents on the heterocyclic core.

Q & A

Q. What are the key synthetic routes for 2-Chloro-4-methylpyrido[1,2-e]purine, and how do reaction conditions influence yield?

The compound is synthesized via ring-closing metathesis (RCM) followed by aromatization. For example, 4-chloropyrido[1,2-e]purine (a precursor) is obtained by refluxing a dihydro intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dry dichloroethane (DCE) for 24 hours, yielding 91% after purification via flash chromatography . Critical factors include solvent choice (e.g., DCE for stability), stoichiometric control of DDQ, and inert reaction conditions to prevent side reactions.

Q. Which spectroscopic methods are essential for characterizing this compound?

¹H NMR and ¹³C NMR are pivotal. For instance, ¹H NMR (CDCl₃, 400 MHz) of 4-chloropyrido[1,2-e]purine shows distinct signals at δ 8.85 (s, H-2) and δ 7.80 (d, J = 9.3 Hz, C(8)CH), confirming aromaticity and substitution patterns . Mass spectrometry and elemental analysis further validate molecular weight and purity.

Q. How should researchers ensure reproducibility in synthesizing this compound?

Document exact stoichiometry, solvent drying protocols (e.g., molecular sieves for DCE), and chromatography conditions (e.g., EtOAc-hexane gradients). Reproducibility hinges on strict adherence to inert atmospheres and calibrated NMR referencing .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl vs. methyl groups) impact DNA binding mechanisms?

Substituent hydrophilicity dictates DNA interaction modes. Hydrophobic derivatives (e.g., phenyl-substituted analogs) show weak non-intercalative binding, while hydroxylated derivatives intercalate between C-G base pairs in d(CGATCG)₂, as evidenced by NOESY and ³¹P NMR shifts . Methyl groups may reduce intercalation efficacy compared to polar substituents due to steric hindrance.

Q. How can conflicting data on DNA binding affinities be resolved?

Q. What computational strategies predict the compound’s interaction with biological targets?

Employ restrained molecular dynamics (MD) and docking studies using NMR-derived constraints. For instance, MD simulations of pyrido[1,2-e]purine-d(CGATCG)₂ complexes revealed stabilization via π-π stacking and hydrogen bonding with guanine residues . Density Functional Theory (DFT) optimizes ligand conformations for accurate docking poses.

Q. How to design structure-activity relationship (SAR) studies for antitumor activity optimization?

Systematically vary substituents at the 4-position (e.g., chloro, piperidinyl, hydroxyl) and assess cytotoxicity via IC₅₀ assays (e.g., against leukemia cell lines). Prioritize derivatives with balanced amphiphilicity, as seen in hydroxylated analogs showing enhanced DNA intercalation and apoptosis induction .

Q. What methodologies address discrepancies in NMR spectra during purity assessment?

Use deuterated solvents for consistency and spike samples with internal standards (e.g., TMS). If unexpected peaks arise, compare with dihydro intermediates (e.g., 6,9-dihydropyrido derivatives) to detect incomplete aromatization . High-resolution mass spectrometry (HRMS) resolves ambiguous molecular ion peaks.

Methodological and Ethical Considerations

Q. What in vitro assays are recommended for evaluating anticancer potential?

Use cell viability assays (MTT/XTT) across multiple cancer lineages (e.g., leukemia, breast cancer). Pair with comet assays to assess DNA damage and flow cytometry for apoptosis/necrosis profiling. Validate selectivity via comparative testing on non-cancerous cell lines .

Q. How to address ethical considerations in preclinical studies involving this compound?

Follow institutional guidelines for cytotoxic agent handling (e.g., biosafety level 2 containment). Disclose all chemical hazards (e.g., mutagenicity risks) in protocols and obtain ethics committee approval for animal studies. Reference the ICMJE guidelines for transparent reporting of experimental parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.